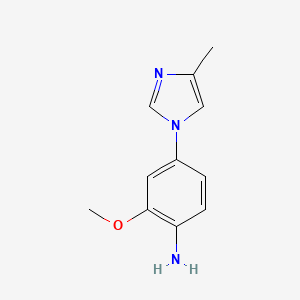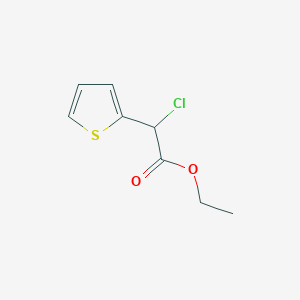
Ethyl 2-chloro-2-thiophen-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-thiophen-2-ylacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-thiophen-2-ylacetate typically involves the chlorination of ethyl 2-thiophen-2-ylacetate. One common method is the reaction of ethyl 2-thiophen-2-ylacetate with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces a chlorine atom at the alpha position of the ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-thiophen-2-ylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-2-thiophen-2-ylacetate or ethyl 2-thiocyanato-2-thiophen-2-ylacetate.
Oxidation: Products include ethyl 2-chloro-2-thiophen-2-ylsulfoxide or ethyl 2-chloro-2-thiophen-2-ylsulfone.
Reduction: The major product is ethyl 2-chloro-2-thiophen-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-thiophen-2-ylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-2-thiophen-2-ylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-thiophen-2-ylacetate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2-thiophen-2-ylacetate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Ethyl 2-iodo-2-thiophen-2-ylacetate: Contains an iodine atom, making it more reactive in certain substitution reactions compared to its chloro counterpart.
Uniqueness
Ethyl 2-chloro-2-thiophen-2-ylacetate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions
Eigenschaften
Molekularformel |
C8H9ClO2S |
|---|---|
Molekulargewicht |
204.67 g/mol |
IUPAC-Name |
ethyl 2-chloro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
InChI-Schlüssel |
IAGNBJOHMOSJKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
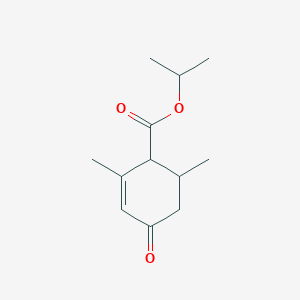


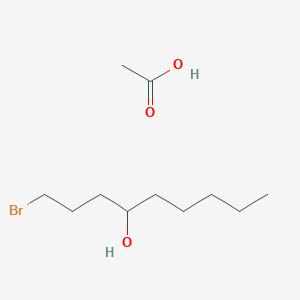


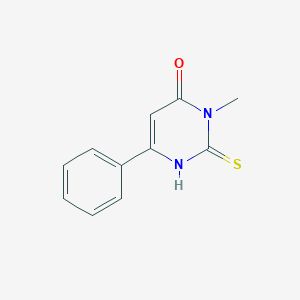
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
